Einecs 260-553-0
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) is a comprehensive list of chemicals marketed in the EU prior to 1981. EINECS 260-553-0 is an entry within this inventory, representing a commercially relevant compound. Like other EINECS entries, its risk assessment relies on read-across approaches, quantitative structure-activity relationship (QSAR) models, and similarity-based clustering to fill data gaps without extensive animal testing .
Properties
CAS No. |
57077-45-9 |
|---|---|
Molecular Formula |
C30H32O7P2 |
Molecular Weight |
566.5 g/mol |
IUPAC Name |
2-(1-diphenoxyphosphanyloxypropan-2-yloxy)propyl diphenyl phosphite |
InChI |
InChI=1S/C30H32O7P2/c1-25(23-31-38(34-27-15-7-3-8-16-27)35-28-17-9-4-10-18-28)33-26(2)24-32-39(36-29-19-11-5-12-20-29)37-30-21-13-6-14-22-30/h3-22,25-26H,23-24H2,1-2H3 |
InChI Key |
ABDIOITUDBUNNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COP(OC1=CC=CC=C1)OC2=CC=CC=C2)OC(C)COP(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The preparation methods for Einecs 260-553-0 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods typically involve large-scale synthesis using advanced chemical processes to meet the demand for the compound in various applications .
Chemical Reactions Analysis
Einecs 260-553-0 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions are often used in further chemical synthesis or industrial applications .
Scientific Research Applications
Einecs 260-553-0 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, the compound could be involved in the development of pharmaceuticals or therapeutic agents. Industrial applications include its use in manufacturing processes and product formulations .
Mechanism of Action
The mechanism of action of Einecs 260-553-0 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. Understanding the molecular targets and pathways involved is crucial for optimizing its use in scientific research and industrial applications .
Comparison with Similar Compounds
Table 1: Hypothetical Structural Analogs of this compound
Key Observations :
- Structural similarity : Analog 1 shares aromaticity and oxygen-containing groups, critical for reactivity and toxicity profiles .
- Functional similarity : Analog 2’s halogenation may mirror this compound’s persistence in environmental matrices .
Physicochemical and Toxicological Properties
EINECS compounds are compared using bioavailability-related properties (e.g., logP, water solubility) and toxicity endpoints.
Table 2: Hypothetical Physicochemical Comparison
| Property | This compound | Analog 1 (C₁₄H₁₂O₂) | Analog 2 (C₆H₅BBrClO₂) |
|---|---|---|---|
| Molecular Weight | ~212–235 Da | 212.24 | 235.27 |
| LogP (octanol-water) | 2.15–3.0 | 2.15 (XLOGP3) | 0.78 (WLOGP) |
| Water Solubility | Low (<1 mg/mL) | 0.24 mg/mL | Insoluble |
| Bioavailability | Moderate | High (GI absorption) | Low (BBB penetration) |
Key Observations :
- Toxicity prediction: QSAR models for chlorinated alkanes and organothiophosphates (0.7% of EINECS) could extrapolate acute toxicity data for this compound if structurally aligned .
Regulatory and Computational Coverage
- Read-Across Coverage : Using 1,387 REACH Annex VI compounds as labeled analogs, 33,000 EINECS chemicals (including this compound) can be evaluated via ≥70% Tanimoto similarity on PubChem 2D fingerprints .
- In Silico Predictions : High-accuracy models (>85%) predict pathway perturbations (e.g., endocrine disruption) for 4.6–12.6% of EINECS chemicals, though this compound’s inclusion depends on its structural class .
Research Findings and Limitations
- Strengths : Machine learning and RASAR (Read-Across Structure Activity Relationships) enable efficient hazard identification for this compound using sparse labeled data .
- Gaps : Only 54% of EINECS chemicals are classifiable into QSAR-applicable groups; this compound may require bespoke modeling if unclassified .
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